

# No Cross-Resistance Observed Between FtsZ Inhibitor PC190723 and Other Antibiotic Classes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PC190723 |           |
| Cat. No.:            | B1678574 | Get Quote |

Extensive in vitro studies demonstrate that the novel cell division inhibitor, **PC190723**, and its analogs do not exhibit cross-resistance with existing classes of antibiotics against Staphylococcus aureus, including multidrug-resistant strains. This finding positions **PC190723** and its derivatives as promising candidates for treating infections caused by bacteria that have developed resistance to current standard-of-care therapies.

**PC190723** represents a new class of antibacterial agents that function by inhibiting the essential bacterial cell division protein FtsZ.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Its unique mechanism of action suggests that it would be unaffected by resistance mechanisms that plague other antibiotic classes. Research has confirmed this, showing that resistance to **PC190723** arises from specific mutations in the ftsZ gene, most notably the G196A substitution in S. aureus FtsZ, which does not confer resistance to other antibiotics.[1][3]

# Comparative Efficacy Against Susceptible and Resistant S. aureus

**PC190723** and its more potent analog, herein referred to as Compound 1, have demonstrated significant activity against a wide range of S. aureus strains. Notably, the prodrug TXA709, which converts to the active compound TXA707 (a **PC190723** analog), maintains its efficacy against strains resistant to vancomycin, daptomycin, and linezolid.[3][15]



| Antibiotic                            | Organism                              | Resistance<br>Phenotype | MIC (μg/mL)  |
|---------------------------------------|---------------------------------------|-------------------------|--------------|
| PC190723                              | S. aureus ATCC<br>29213               | Wild-type               | 1[1]         |
| S. aureus FtsZ G196A<br>Mutant        | PC190723-resistant                    | >64[1]                  |              |
| Compound 1                            | S. aureus ATCC<br>29213               | Wild-type               | 0.125[1]     |
| S. aureus FtsZ G196A<br>Mutant        | PC190723-resistant                    | 4[1]                    |              |
| TXA707                                | S. aureus (various clinical isolates) | MRSA                    | 1 (modal)[3] |
| S. aureus (various clinical isolates) | VISA                                  | 1 (modal)[3]            |              |
| S. aureus (various clinical isolates) | VRSA                                  | 1 (modal)[3]            |              |
| S. aureus (various clinical isolates) | DNSSA                                 | 1 (modal)[3]            |              |
| S. aureus (various clinical isolates) | LNSSA                                 | 1 (modal)[3]            |              |
| Vancomycin                            | S. aureus (MRSA isolates)             | MRSA                    | 1 (modal)[3] |
| Daptomycin                            | S. aureus (MRSA isolates)             | MRSA                    | 1 (modal)[3] |
| Linezolid                             | S. aureus (MRSA isolates)             | MRSA                    | 2 (modal)[3] |

MIC: Minimum Inhibitory

Concentration. MRSA: Methicillin-Resistant







S. aureus. VISA:

Vancomycin-

Intermediate S.

aureus. VRSA:

Vancomycin-Resistant

S. aureus. DNSSA:

Daptomycin-

Nonsusceptible S.

aureus. LNSSA:

Linezolid-

Nonsusceptible S.

aureus.

As shown in the table, while the FtsZ G196A mutation renders S. aureus highly resistant to **PC190723**, the more advanced Compound 1 retains a degree of activity.[1] Crucially, TXA707 maintains a low modal MIC of 1  $\mu$ g/mL against S. aureus strains that are resistant to vancomycin, daptomycin, and linezolid.[3]

# Lack of Cross-Resistance in PC190723-Resistant Mutants

To further investigate the potential for cross-resistance, a **PC190723**-resistant S. aureus strain harboring the FtsZ G196A mutation was tested against a panel of antibiotics from various classes. The results clearly indicate that the mutation conferring resistance to the FtsZ inhibitor does not impact the susceptibility to other antibacterial agents.[1]



| Antibiotic   | Antibiotic Class                  | MIC (μg/mL) vs. S.<br>aureus ATCC 29213<br>(Wild-type) | MIC (μg/mL) vs. S.<br>aureus FtsZ G196A<br>Mutant |
|--------------|-----------------------------------|--------------------------------------------------------|---------------------------------------------------|
| Compound 1   | FtsZ Inhibitor                    | 0.125                                                  | 4                                                 |
| Vancomycin   | Glycopeptide                      | 1                                                      | 1                                                 |
| Linezolid    | Oxazolidinone                     | 2                                                      | 2                                                 |
| Oxacillin    | Penicillin                        | 0.25                                                   | 0.25                                              |
| Erythromycin | Macrolide                         | 0.25                                                   | 0.25                                              |
| Ofloxacin    | Fluoroquinolone                   | 0.25                                                   | 0.25                                              |
| Tetracycline | Tetracycline                      | 0.5                                                    | 0.5                                               |
| Trimethoprim | Dihydrofolate reductase inhibitor | 0.5                                                    | 0.5                                               |
| Gentamicin   | Aminoglycoside                    | 0.25                                                   | 0.25                                              |
| Rifampin     | Rifamycin                         | 0.008                                                  | 0.008                                             |
| Ceftazidime  | Cephalosporin                     | 4                                                      | 4                                                 |

# **Interaction with Other Antibiotics**

Checkerboard assays were conducted to assess potential synergistic or antagonistic interactions between Compound 1 and other antibiotics. The Fractional Inhibitory Concentration Index (FICI) was calculated, with scores of  $\leq 0.5$  indicating synergy, >4.0 indicating antagonism, and values in between indicating no interaction. The results showed no synergistic or antagonistic effects with any of the tested antibiotics.[1]



| Antibiotic Combination    | FICI | Interaction |
|---------------------------|------|-------------|
| Compound 1 + Vancomycin   | 2    | None        |
| Compound 1 + Linezolid    | 2    | None        |
| Compound 1 + Oxacillin    | 2    | None        |
| Compound 1 + Erythromycin | 2    | None        |
| Compound 1 + Ofloxacin    | 2    | None        |
| Compound 1 + Tetracycline | 2    | None        |
| Compound 1 + Trimethoprim | 2    | None        |
| Compound 1 + Gentamicin   | 2    | None        |
| Compound 1 + Rifampin     | 1.5  | None        |
| Compound 1 + Ceftazidime  | 2    | None        |

# Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

MIC values were determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][4][7][16][17][18][19][20][21][22][23] [24]

- Preparation of Antibiotic Solutions: Stock solutions of each antibiotic were prepared and serially diluted in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth (CAMHB).
- Preparation of Bacterial Inoculum:S. aureus strains were grown to the logarithmic phase and the bacterial suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10<sup>8</sup> CFU/mL). The inoculum was then diluted to a final concentration of 5 x 10<sup>5</sup> CFU/mL in the test wells.
- Incubation: The microtiter plates were incubated at 37°C for 16-24 hours.



• Interpretation: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.



Click to download full resolution via product page

Workflow for MIC determination by broth microdilution.

# **Checkerboard Synergy Assay**

The potential for synergistic or antagonistic interactions was evaluated using a checkerboard titration method.[1][2][25][26][27][28]

- Plate Setup: Two antibiotics were serially diluted in a 96-well microtiter plate, one along the x-axis and the other along the y-axis, creating a matrix of concentration combinations.
- Inoculation and Incubation: Each well was inoculated with a standardized bacterial suspension as described for the MIC assay and incubated under the same conditions.
- Data Analysis: The MIC of each antibiotic alone and in each combination was determined.
   The Fractional Inhibitory Concentration Index (FICI) was calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).





Click to download full resolution via product page

Experimental workflow for the checkerboard synergy assay.



In conclusion, the available data strongly support the conclusion that **PC190723** and its derivatives have a novel mechanism of action that does not lead to cross-resistance with other classes of antibiotics. This makes them valuable candidates for further development in the fight against antimicrobial resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterococcal and streptococcal resistance to PC190723 and related compounds:
   Molecular insights from a FtsZ mutational analysis PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antisense Growth Inhibition of Methicillin-Resistant Staphylococcus aureus by Locked Nucleic Acid Conjugated with Cell-Penetrating Peptide as a Novel FtsZ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]

### Validation & Comparative





- 12. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. MIC Determination By Microtitre Broth Dilution Method Hancock Lab [cmdr.ubc.ca]
- 17. iacld.com [iacld.com]
- 18. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 19. protocols.io [protocols.io]
- 20. journals.asm.org [journals.asm.org]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Broth Dilution Method for MIC Determination Microbe Online [microbeonline.com]
- 23. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 24. fda.gov [fda.gov]
- 25. Checkerboard Synergy Testing [bio-protocol.org]
- 26. New and simplified method for drug combination studies by checkerboard assay PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. emerypharma.com [emerypharma.com]
- To cite this document: BenchChem. [No Cross-Resistance Observed Between FtsZ Inhibitor PC190723 and Other Antibiotic Classes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678574#cross-resistance-studies-between-pc190723-and-other-antibiotics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com